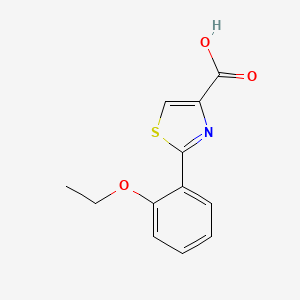

![molecular formula C22H26N2O3 B2731351 4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922904-20-9](/img/structure/B2731351.png)

4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Polyamide Synthesis

4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is involved in the synthesis and study of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides demonstrate noncrystalline properties, solubility in various polar solvents, and can form transparent, flexible, and tough films. They exhibit high thermal stability, evidenced by high glass transition temperatures and significant weight loss temperatures in nitrogen or air environments (Hsiao et al., 2000).

Nucleophilic Substitutions and Radical Reactions

This compound is a versatile building block in synthetic organic chemistry, particularly in nucleophilic substitutions of the benzene ring. It facilitates reactions with aromatic amines and alcohols under mild conditions. The compound is also significant in radical reactions, enabling the generation of aryl radicals under certain conditions. Such applications include oxygenation, halogenation, and aryl-aryl coupling (Jasch et al., 2012).

Reaction with tert-Butoxy Radicals

This compound is crucial in the study of reactions between tert-butoxy radicals and phenols. These reactions yield phenoxy radicals, with varying rate constants based on the solvent used. This process is significant for understanding the interactions and reactivity of tert-butoxy radicals in different environments (Das et al., 1981).

Phosphine Ligand Synthesis

The compound is used in the synthesis of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups. These ligands, when complexed with rhodium, exhibit high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This application is particularly relevant in the pharmaceutical industry for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Prevention of Vasospasm

This chemical is studied for its potential role in preventing vasospasm resulting from subarachnoid hemorrhage (SAH). The research suggests its effectiveness when used in conjunction with specific receptor antagonists, indicating its potential therapeutic application in the treatment of conditions related to SAH (Zuccarello et al., 1996).

Safety and Hazards

特性

IUPAC Name |

4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-22(2,3)16-9-7-15(8-10-16)21(26)23-17-11-12-19(27-4)18(14-17)24-13-5-6-20(24)25/h7-12,14H,5-6,13H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLFFRUURJANRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]acetamide](/img/structure/B2731274.png)

![2-[3'-(4-chlorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2731275.png)

![N-benzyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2731276.png)

![3-cyclopentyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2731284.png)

![N-[2-(ethanesulfonyl)ethyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2731285.png)

![2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2731287.png)

![5-Benzyl-2-(2-propan-2-ylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2731288.png)